5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHYLPHENYL)-3-(PROPAN-2-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE: is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with additional substituents such as a 4-methylphenyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-METHYLPHENYL)-3-(PROPAN-2-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The synthesis begins with the formation of the thieno ring through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.
Pyrimidine Ring Formation: The thieno ring is then fused with a pyrimidine ring through a condensation reaction, often involving reagents like formamide or amidines.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno ring or the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the phenyl and pyrimidine rings. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols).
Major Products Formed:
Oxidation Products: Oxidized derivatives of the thieno and phenyl rings.
Reduction Products: Reduced forms of the pyrimidine ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Materials Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors.
Biochemical Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Chemical Industry: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Pharmaceutical Industry: It serves as a lead compound in drug discovery and development programs.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-3-(PROPAN-2-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thieno and pyrimidine ring structures, such as 2-amino-4-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one.
Phenyl-Substituted Pyrimidines: Compounds with phenyl groups attached to pyrimidine rings, such as 4-phenylpyrimidine.
Uniqueness:
Structural Features: The presence of both a 4-methylphenyl group and a propan-2-yl group in the same molecule is unique, providing distinct chemical and biological properties.
Reactivity: The compound’s reactivity profile, including its ability to undergo various oxidation, reduction, and substitution reactions, sets it apart from other similar compounds.
Applications: Its diverse applications in catalysis, materials science, pharmacology, and industry highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C16H16N2OS |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16N2OS/c1-10(2)18-9-17-15-14(16(18)19)13(8-20-15)12-6-4-11(3)5-7-12/h4-10H,1-3H3 |
InChI Key |
CTTLNFAPVYSUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.